molecular formula C24H21N5O3S2 B2654351 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 476275-05-5

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2654351
CAS No.: 476275-05-5
M. Wt: 491.58
InChI Key: XASBKHJWNMCOSY-UHFFFAOYSA-N
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Description

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H21N5O3S2 and its molecular weight is 491.58. The purity is usually 95%.
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Biological Activity

The compound 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and agricultural applications. Its structural features suggest potential interactions with various biological targets, making it a subject of interest for further research.

Structural Characteristics

This compound contains several functional groups that contribute to its biological properties:

  • Sulfamoyl group : Known for its role in antimicrobial activity.
  • Thiazole ring : Often associated with diverse biological activities including anti-inflammatory and anticancer effects.
  • Benzamide moiety : Commonly found in drugs with various therapeutic effects.

The biological activity of this compound is thought to involve interactions with specific molecular targets, including enzymes and receptors. The sulfamoyl group may inhibit bacterial dihydropteroate synthase, a target for sulfonamide antibiotics, while the thiazole ring may interact with cellular pathways involved in inflammation or cancer progression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

CompoundMIC (µg/mL)Target Organism
Thiazole Derivative 110Staphylococcus aureus
Thiazole Derivative 220Escherichia coli
Thiazole Derivative 315Pseudomonas aeruginosa

Insecticidal Activity

In studies focusing on insecticidal properties, thiazole derivatives have been shown to be effective against pests such as Spodoptera littoralis. The LC50 values for similar compounds ranged from 49.04 to 94.90 ppm, indicating a potent toxic effect on these insects .

CompoundLC50 (ppm)Toxicity Index (%)
Compound A49.04100%
Compound B62.6678.26%
Compound C78.6262.38%

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of thiazole derivatives against Staphylococcus aureus. The results demonstrated that modifications to the sulfamoyl group significantly enhanced antibacterial potency.
  • Insecticidal Efficacy : Another investigation assessed the insecticidal properties of thiazole-based compounds on Spodoptera littoralis. The study found that specific structural modifications led to increased mortality rates among treated populations.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-8,10-11H,3-4,9,12,15-16H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASBKHJWNMCOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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